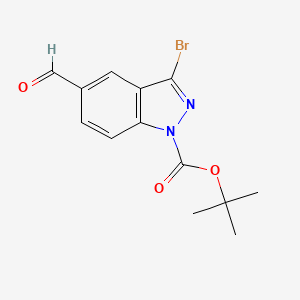
tert-butyl 3-bromo-5-formylindazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-3-bromo-5-formyl-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a formyl group, and a carboxylate group attached to the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-formylindazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indazole derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent. The final esterification step can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl-3-bromo-5-formyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of tert-butyl-3-bromo-5-carboxy-1H-indazole-1-carboxylate.
Reduction: Formation of tert-butyl-3-bromo-5-hydroxymethyl-1H-indazole-1-carboxylate.
Substitution: Formation of tert-butyl-3-substituted-5-formyl-1H-indazole-1-carboxylate.
Applications De Recherche Scientifique
Chemistry: tert-Butyl-3-bromo-5-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the interactions of these compounds with biological targets .
Medicine: tert-Butyl-3-bromo-5-formyl-1H-indazole-1-carboxylate and its derivatives have shown potential as therapeutic agents. They are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-5-formylindazole-1-carboxylate is primarily related to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- tert-Butyl-5-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl-3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl-5-bromo-1H-indole-1-carboxylate
Comparison: tert-Butyl-3-bromo-5-formyl-1H-indazole-1-carboxylate is unique due to the presence of both a formyl group and a bromine atom on the indazole ring. This combination allows for diverse chemical modifications and enhances its potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C13H13BrN2O3 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-5-formylindazole-1-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-10-5-4-8(7-17)6-9(10)11(14)15-16/h4-7H,1-3H3 |
Clé InChI |
NZYOLSTVUSJIME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















